molecular formula C7H14N2O3S B15096164 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylurea CAS No. 301860-85-5

3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylurea

Cat. No.: B15096164
CAS No.: 301860-85-5
M. Wt: 206.27 g/mol
InChI Key: CXNLWMNGJLNXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylurea is a urea derivative characterized by a tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) substituent. The sulfone group (SO₂) confers strong electron-withdrawing properties, distinguishing it from conventional aryl-substituted ureas. This compound’s structure combines a dimethylurea backbone with a saturated heterocyclic sulfone ring, which may influence its solubility, reactivity, and biological interactions.

Properties

CAS No.

301860-85-5

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

3-(1,1-dioxothiolan-3-yl)-1,1-dimethylurea

InChI

InChI=1S/C7H14N2O3S/c1-9(2)7(10)8-6-3-4-13(11,12)5-6/h6H,3-5H2,1-2H3,(H,8,10)

InChI Key

CXNLWMNGJLNXLS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1CCS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylurea typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the dioxidotetrahydrothiophenyl groupThe specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylurea can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions that promote the desired transformation .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Urea Derivatives

Compound Name Substituent Group Functional Groups Notable Features
This compound Tetrahydrothiophene sulfone ring Urea, sulfone Electron-withdrawing sulfone; non-aromatic
Chlorotoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea) 3-chloro-4-methylphenyl Urea, chloro, methyl Aromatic ring with halogen and alkyl groups
Isoproturon (3-(4-isopropylphenyl)-1,1-dimethylurea) 4-isopropylphenyl Urea, isopropyl Hydrophobic isopropyl group; herbicide
Fluometuron (1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea) 3-trifluoromethylphenyl Urea, trifluoromethyl Strongly electron-withdrawing CF₃ group
Diuron (N-(3,4-dichlorophenyl)-N,N-dimethylurea) 3,4-dichlorophenyl Urea, dichloro Persistent herbicide; dual halogenation
Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea) 3,4-dichlorophenyl with methoxy Urea, dichloro, methoxy Methoxy group reduces soil persistence

Key Observations:

  • Sulfone vs. Aromatic Substituents : The target compound’s tetrahydrothiophene sulfone replaces the aromatic rings found in phenylurea herbicides. This eliminates π-π stacking interactions but introduces polarity and conformational rigidity .
  • Hydrophobicity : Compared to isoproturon’s isopropyl group or diuron’s dichlorophenyl, the sulfone may enhance water solubility, reducing lipid membrane permeability .

Physicochemical and Environmental Properties

  • Solubility : Sulfone-containing compounds typically exhibit higher polarity than arylureas. For instance, chlorotoluron has moderate water solubility (74 mg/L at 20°C), while the target compound’s solubility is likely higher due to the sulfone .
  • Stability : The sulfone group is resistant to oxidation, contrasting with chlorinated phenyl groups in diuron, which undergo slow microbial degradation .
  • Environmental Impact : Phenylureas like diuron are persistent pollutants, but the sulfone group may alter biodegradation pathways. Evidence for Ochrobactrum-mediated degradation of phenylureas suggests microbial efficiency depends on substituent chemistry .

Biological Activity

3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylurea is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound features a tetrahydrothiophene ring with a 1,1-dioxide group and a dimethylurea moiety. The presence of sulfur in the thiophene ring is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may exhibit:

  • Antioxidant Properties : The dioxidation in the tetrahydrothiophene structure can contribute to its ability to scavenge free radicals.
  • Enzyme Inhibition : The urea component may interact with specific enzymes, potentially inhibiting their activity and leading to therapeutic effects in various diseases.

Biological Activity Data

Activity Target Effect Reference
AntioxidantFree radicalsScavenging activity
Enzyme inhibitionVarious enzymesInhibition of metabolic pathways
AntimicrobialBacterial strainsInhibition of bacterial growth

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant potential of various compounds, this compound demonstrated significant scavenging activity against DPPH radicals. This suggests its potential use in formulations aimed at reducing oxidative stress-related diseases.

Case Study 2: Antimicrobial Effects

Research involving the evaluation of antimicrobial properties indicated that this compound exhibited notable inhibitory effects against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Pharmacological Potential : The compound has shown promise in preclinical trials for various applications, including as an anti-inflammatory agent.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate its safety parameters.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylurea, and how can reaction conditions be controlled to enhance yield and purity?

  • Methodology : Synthesis typically involves coupling a tetrahydrothiophene dioxide derivative with dimethylurea precursors. Key parameters include temperature control (e.g., maintaining 40–60°C to avoid side reactions), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of reagents. Evidence from analogous urea syntheses suggests that slow addition of reagents and pH stabilization (via buffered conditions) can improve yield and purity . Post-synthesis purification via recrystallization or column chromatography is critical for removing by-products like unreacted starting materials or HCl .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities. Structural confirmation relies on nuclear magnetic resonance (NMR; ¹H and ¹³C) to resolve the tetrahydrothiophene dioxide and urea moieties. Fourier-transform infrared spectroscopy (FTIR) validates functional groups (e.g., sulfone S=O stretches at ~1300 cm⁻¹ and urea C=O at ~1650 cm⁻¹). Reference standards for analogous compounds (e.g., 3-(3,4-dichlorophenyl)-1,1-dimethylurea) are used for calibration .

Q. What are the key stability considerations for this compound under varying storage and experimental conditions?

  • Methodology : Stability studies should include accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (UV-Vis). HPLC monitoring over time identifies degradation products, such as hydrolyzed urea derivatives or oxidized sulfone groups. Buffered solutions (pH 5–7) and inert atmospheres (N₂) are recommended for long-term storage .

Advanced Research Questions

Q. How does the sulfone group in the tetrahydrothiophene dioxide moiety influence the compound’s solubility and bioavailability in biological systems?

  • Methodology : Comparative studies with non-sulfonated analogs (e.g., tetrahydrothiophene-based ureas) can isolate the sulfone’s effects. Solubility is assessed via shake-flask methods in aqueous buffers and organic solvents. Bioavailability is evaluated using in vitro permeability assays (e.g., Caco-2 cell monolayers) and pharmacokinetic profiling in model organisms. The sulfone group enhances polarity, reducing membrane permeability but improving aqueous solubility .

Q. What strategies can resolve contradictions in reported bioactivity data across different studies?

  • Methodology : Meta-analyses of bioactivity data should standardize variables such as assay type (e.g., enzyme inhibition vs. cell viability), concentration ranges, and control conditions. For herbicidal activity, discrepancies may arise from differences in plant species or application methods. Replicating experiments under controlled conditions with certified reference materials (e.g., ISO 17034 standards) ensures reproducibility .

Q. How can computational modeling predict the compound’s interactions with target enzymes or receptors?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding interactions with targets like acetolactate synthase (ALS) or photosystem II (PSII). Density functional theory (DFT) calculates electronic properties of the sulfone and urea groups to predict reactive sites. Validation via site-directed mutagenesis or competitive binding assays confirms computational predictions .

Q. What are the metabolic pathways of this compound in environmental or biological systems, and how do they impact ecotoxicity?

  • Methodology : Radiolabeled isotopes (e.g., ¹⁴C) track metabolic degradation in soil or hepatic microsomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites, such as demethylated urea derivatives or sulfone oxidation products. Ecotoxicity is assessed using standardized models (e.g., Daphnia magna for aquatic toxicity) and compared to structurally related herbicides like Diuron .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.